

"N,N-Dimethyl-1-(morpholin-3-yl)methanamine"

IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethyl-1-(morpholin-3-yl)methanamine*

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A Technical Guide to N,N-Dimethyl-1-(morpholin-3-yl)methanamine

This technical guide provides a comprehensive overview of the chemical compound **N,N-Dimethyl-1-(morpholin-3-yl)methanamine**, including its nomenclature, potential physicochemical properties, a plausible synthetic route, and a discussion of its potential biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Synonyms

The systematic and unambiguous naming of chemical compounds is crucial for clear communication in scientific literature and patents. According to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the name of a chemical entity is derived from its parent structure, which is then modified with prefixes and suffixes to denote various functional groups and substituents.^{[1][2][3]}

For the compound in question, the parent heterocycle is morpholine. The numbering of the morpholine ring starts from the oxygen atom as position 1 and proceeds towards the nitrogen atom, which is at position 4. Therefore, the substituent is located at the 3-position of the morpholine ring. The substituent itself is a methanamine group, where the nitrogen atom is disubstituted with two methyl groups.

Based on these rules, the preferred IUPAC name for the compound is **N,N-Dimethyl-1-(morpholin-3-yl)methanamine**.

Synonyms:

- 3-((Dimethylamino)methyl)morpholine
- (Morpholin-3-ylmethyl)dimethylamine

Physicochemical Properties

Specific experimental data for **N,N-Dimethyl-1-(morpholin-3-yl)methanamine** is not readily available in the public domain. However, based on its chemical structure and data from analogous compounds, a table of estimated physicochemical properties is presented below. These values are predictions and should be confirmed through experimental measurement.

Property	Predicted Value
Molecular Formula	C ₇ H ₁₆ N ₂ O
Molecular Weight	144.22 g/mol
Boiling Point	Approx. 190-210 °C
Density	Approx. 0.95-1.05 g/cm ³
pKa (of the dimethylamino group)	Approx. 9.5-10.5
pKa (of the morpholine nitrogen)	Approx. 7.5-8.5
LogP	Approx. 0.5-1.5
Solubility	Soluble in water and polar organic solvents

Synthetic Protocol

The synthesis of 3-substituted morpholines can be achieved through various synthetic strategies.^{[4][5][6]} A plausible and efficient method for the preparation of **N,N-Dimethyl-1-(morpholin-3-yl)methanamine** could be adapted from established procedures for the

synthesis of similar morpholine derivatives. One such approach involves the reductive amination of a suitable morpholine-3-carbaldehyde precursor.

Proposed Synthetic Protocol: Two-Step Synthesis from (S)-morpholin-3-ylmethanol

This protocol is adapted from general methods for the oxidation of alcohols to aldehydes and subsequent reductive amination.

Step 1: Oxidation of (S)-morpholin-3-ylmethanol to (S)-morpholine-3-carbaldehyde

- To a solution of (S)-morpholin-3-ylmethanol (1 equivalent) in dichloromethane (DCM, 10 volumes), add Dess-Martin periodinane (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to yield the crude (S)-morpholine-3-carbaldehyde, which can be used in the next step without further purification.

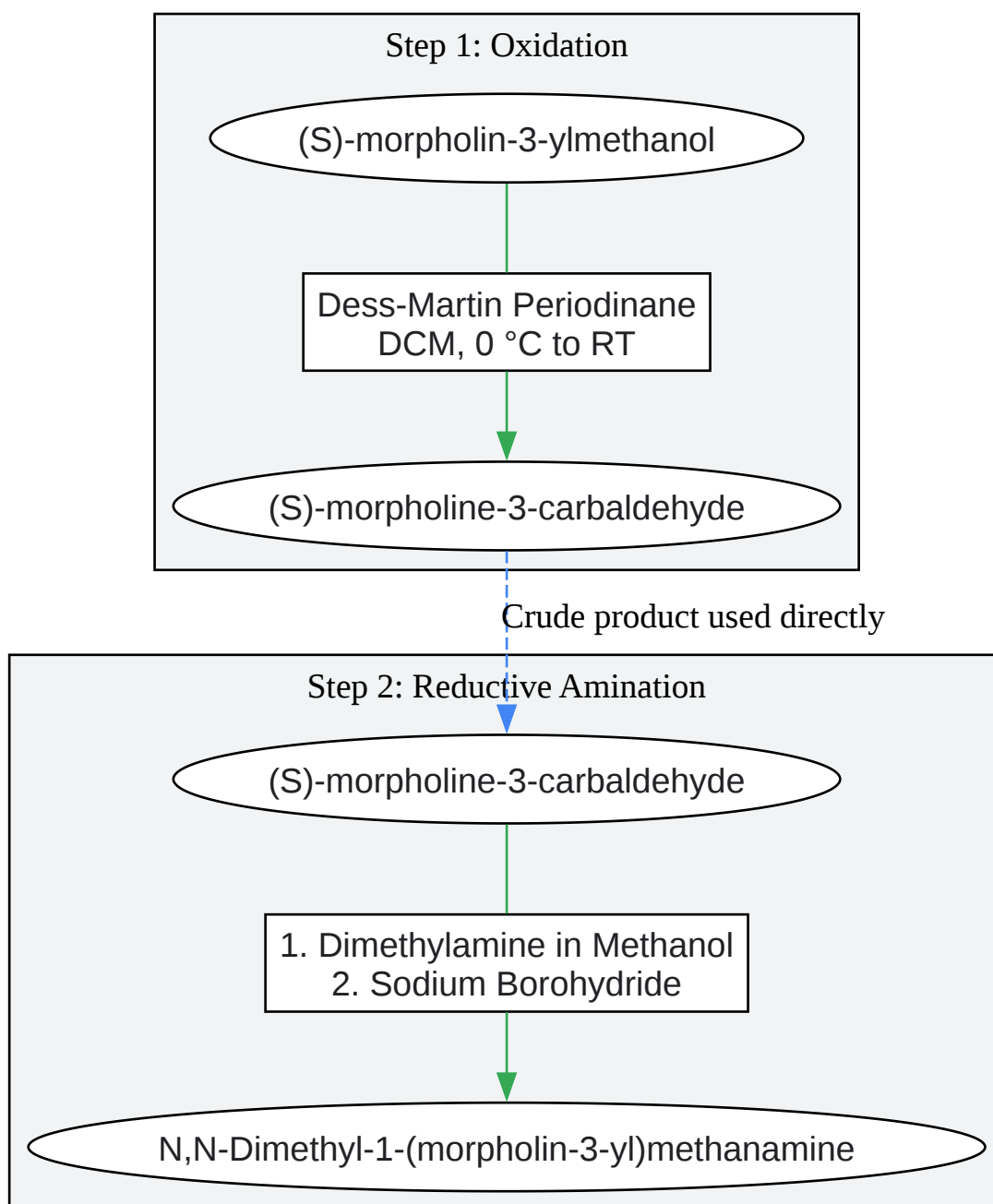
Step 2: Reductive Amination of (S)-morpholine-3-carbaldehyde

- Dissolve the crude (S)-morpholine-3-carbaldehyde (1 equivalent) in methanol (10 volumes).
- Add a 2 M solution of dimethylamine in methanol (1.5 equivalents) and stir the mixture at room temperature for 1 hour.
- Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
- Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

- Quench the reaction by the slow addition of water.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, **N,N-Dimethyl-1-(morpholin-3-yl)methanamine**.

Mandatory Visualizations

Diagram of the Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **N,N-Dimethyl-1-(morpholin-3-yl)methanamine**.

Potential Biological Activity and Signaling Pathways

The morpholine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.^{[4][7]} Its presence can improve the pharmacokinetic

properties of a molecule, such as solubility and metabolic stability.

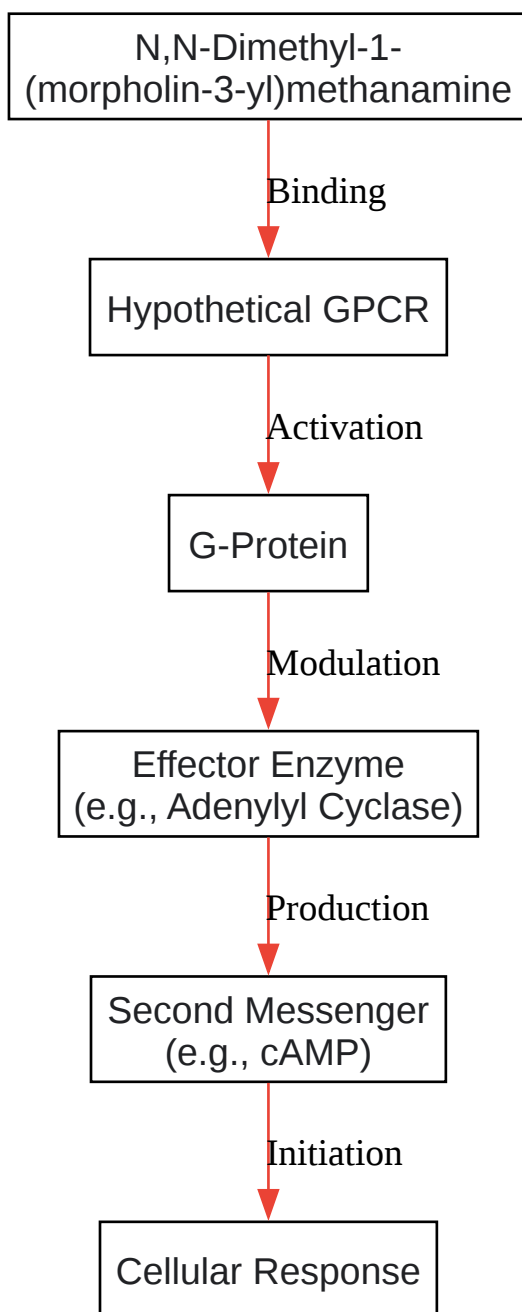
While no specific biological activity has been reported for **N,N-Dimethyl-1-(morpholin-3-yl)methanamine**, its structural features suggest potential interactions with various biological targets. The tertiary amine could act as a proton acceptor, engaging in ionic interactions with acidic residues in protein binding sites. The morpholine ring itself can participate in hydrogen bonding through its oxygen and nitrogen atoms.

Given the diverse biological roles of morpholine-containing compounds, **N,N-Dimethyl-1-(morpholin-3-yl)methanamine** could hypothetically be investigated for activities such as:

- Central Nervous System (CNS) activity: The ability to cross the blood-brain barrier is a common feature of small, lipophilic amine-containing molecules.
- Enzyme inhibition: The compound could serve as a fragment for the development of inhibitors for various enzymes, where the morpholine and dimethylaminomethyl groups could occupy specific pockets of the active site.

Hypothetical Signaling Pathway Interaction

Should this compound exhibit activity as a receptor antagonist or agonist, it could modulate downstream signaling pathways. For instance, if it were to interact with a G-protein coupled receptor (GPCR), it could influence the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃).



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Caption: Hypothetical GPCR signaling pathway modulation.

It is important to reiterate that the biological activities and pathway interactions discussed here are purely speculative and would require extensive experimental validation.

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- To cite this document: BenchChem. ["N,N-Dimethyl-1-(morpholin-3-yl)methanamine" IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172044#n-n-dimethyl-1-morpholin-3-yl-methanamine-iupac-name-and-synonyms>]

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